molecular formula C9H6ClNO3 B1619356 7-Chloro-4-methoxy-1h-indole-2,3-dione CAS No. 15345-55-8

7-Chloro-4-methoxy-1h-indole-2,3-dione

Cat. No. B1619356
CAS RN: 15345-55-8
M. Wt: 211.6 g/mol
InChI Key: DVVWQQZWRTXTMK-UHFFFAOYSA-N
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Description

“7-Chloro-4-methoxy-1h-indole-2,3-dione” is a chemical compound with the molecular formula C9H8ClNO . It has a molecular weight of 181.62 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “7-Chloro-4-methoxy-1h-indole-2,3-dione” is represented by the InChI code: 1S/C9H8ClNO/c1-12-8-3-2-7 (10)9-6 (8)4-5-11-9/h2-5,11H,1H3 .


Physical And Chemical Properties Analysis

The compound “7-Chloro-4-methoxy-1h-indole-2,3-dione” is a solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Medicine: Antiviral and Anticancer Applications

7-Chloro-4-methoxy-1h-indole-2,3-dione, as part of the indole derivative family, shows promise in antiviral and anticancer applications. Indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus, highlighting their potential in antiviral therapy . Additionally, they are explored for their role in cancer treatment, where they may act as tryptophan dioxygenase inhibitors, potentially serving as anticancer immunomodulators .

Agriculture: Plant Growth Regulation

In agriculture, indole derivatives like 7-Chloro-4-methoxy-1h-indole-2,3-dione can be significant due to their structural similarity to plant hormones such as indole-3-acetic acid. This hormone is crucial for plant growth and development, suggesting that such compounds could be used to regulate plant growth .

Material Science: Synthesis of Novel Materials

The indole nucleus is a versatile scaffold for synthesizing novel materials with potential applications in material science. The ability to modify the indole structure allows for the creation of new compounds with desirable properties for various applications, including the development of new polymers or coatings .

Environmental Science: Ecotoxicology Studies

Indole derivatives can be used in environmental science to study their impact on ecosystems. Their potential toxicity and biodegradability can be assessed to understand how they affect environmental health and safety .

Analytical Chemistry: Chemical Analysis and Detection

In analytical chemistry, compounds like 7-Chloro-4-methoxy-1h-indole-2,3-dione can be used as standards or reagents in chemical analyses. Their unique properties may aid in the detection and quantification of various substances in complex mixtures .

Biochemistry: Enzyme Inhibition Studies

The structural features of indole derivatives make them suitable candidates for studying enzyme inhibition. They can be used to understand enzyme mechanisms and to design inhibitors that can regulate biochemical pathways, which is vital for drug discovery .

Pharmacology: Drug Development

Indole derivatives are known for their broad pharmacological activities. They can bind with high affinity to multiple receptors, making them valuable in the development of new therapeutic drugs for a range of diseases .

Chemical Engineering: Process Optimization

In chemical engineering, the synthesis and application of compounds like 7-Chloro-4-methoxy-1h-indole-2,3-dione can lead to process optimization. Their use in catalysis and reaction engineering can improve the efficiency and sustainability of chemical processes .

Safety and Hazards

The safety information for “7-Chloro-4-methoxy-1h-indole-2,3-dione” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

7-chloro-4-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-14-5-3-2-4(10)7-6(5)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVWQQZWRTXTMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302189
Record name 7-chloro-4-methoxy-1h-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-methoxy-1h-indole-2,3-dione

CAS RN

15345-55-8
Record name 15345-55-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloro-4-methoxy-1h-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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